Cereblon inhibitor 1

Multiple Myeloma IMiD Resistance Cell Proliferation

Choose Cereblon Inhibitor 1 (CM-48) for unparalleled sub-nanomolar potency (IC50=0.0365 nM) in MM.1S cells—over 1,400-fold more potent than lenalidomide. Its high CRBN binding affinity (IC50=19-24 nM) and selective IKZF2/3 degradation make it ideal for PROTAC design, dose-response synergy studies, and CRBN-pathway validation. A distinct chemical scaffold ensures reliable, target-specific results unavailable with first-generation IMiDs.

Molecular Formula C32H28ClF2N5O4
Molecular Weight 620.0 g/mol
Cat. No. B12412853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCereblon inhibitor 1
Molecular FormulaC32H28ClF2N5O4
Molecular Weight620.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F
InChIInChI=1S/C32H28ClF2N5O4/c33-29-20(15-36)6-7-25(30(29)35)39-12-10-38(11-13-39)16-19-4-5-21(24(34)14-19)18-44-27-3-1-2-22-23(27)17-40(32(22)43)26-8-9-28(41)37-31(26)42/h1-7,14,26H,8-13,16-18H2,(H,37,41,42)/t26-/m0/s1
InChIKeyPVJLGFCYPTZLAE-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cereblon Inhibitor 1: A Potent Isoindoline-Derived CRBN Modulator for Targeted Protein Degradation Research


Cereblon Inhibitor 1 (CAS 2672489-14-2; also referred to as compound CM-48) is an isoindoline-based small molecule that functions as a modulator of the cereblon (CRBN) E3 ubiquitin ligase complex . This compound has garnered attention within the oncology research community for its capacity to engage CRBN and redirect the ubiquitin-proteasome system toward the degradation of specific disease-relevant proteins, including members of the IKAROS family zinc finger (IKZF) transcription factors . As a member of the broader class of immunomodulatory drugs (IMiDs) and molecular glues, Cereblon Inhibitor 1 offers a distinct chemical scaffold with a unique combination of potency and degradation selectivity that warrants its consideration as a specialized research tool in the study of protein homeostasis and the development of proteolysis-targeting chimeras (PROTACs).

Why Cereblon Inhibitor 1 Cannot Be Substituted by Generic Lenalidomide, Pomalidomide, or CC-885


The class of cereblon (CRBN) modulators is characterized by profound functional divergence, with subtle structural modifications translating into orders-of-magnitude differences in cellular potency, target degradation profiles, and neosubstrate specificity [1]. For instance, while lenalidomide and pomalidomide are well-established clinical agents, their anti-proliferative IC50 values in MM.1S multiple myeloma cells are typically in the 50-80 nM range, and their CRBN binding affinities are in the low micromolar range [2]. In stark contrast, Cereblon Inhibitor 1 (CM-48) exhibits sub-nanomolar potency (IC50 = 0.0365 nM) in the same cellular context and nanomolar binding affinity for CRBN . This nearly 1,400-fold increase in potency renders direct experimental substitution impossible without fundamentally altering the study's outcome. Furthermore, the degradation efficiency and selectivity for IKZF family members (IKZF1, IKZF2, IKZF3) vary dramatically across CRBN ligands, meaning that substituting one for another will recruit a different neosubstrate repertoire, thereby confounding any interpretation of target-specific biological effects [3].

Quantitative Differentiation of Cereblon Inhibitor 1 Against Key In-Class Comparators


Sub-Nanomolar Antiproliferative Potency in MM.1S Multiple Myeloma Cells

Cereblon Inhibitor 1 demonstrates exceptionally potent antiproliferative activity against the MM.1S multiple myeloma cell line, with an IC50 value of 0.0365 nM . This represents a stark differentiation from the established CRBN modulators lenalidomide and pomalidomide. In head-to-head published studies using the same MM.1S cellular model, lenalidomide exhibits an IC50 of 50-81 nM, while pomalidomide displays an IC50 of approximately 52.5 nM [1].

Multiple Myeloma IMiD Resistance Cell Proliferation

Nanomolar Affinity for CRBN Binding via Fluorescence Polarization

Cereblon Inhibitor 1 exhibits a binding affinity of 19-24 nM (IC50) for the human cereblon protein as measured by fluorescence polarization [1][2]. In contrast, the classical IMiDs lenalidomide and pomalidomide display significantly weaker binding, with reported IC50 values for the CRBN-DDB1 complex of approximately 3 μM (3,000 nM) [3].

CRBN Binding Target Engagement E3 Ligase

Selective Degradation Profile for IKZF Family Transcription Factors

Cereblon Inhibitor 1 induces the degradation of IKAROS family zinc finger (IKZF) transcription factors with a distinct potency profile. The compound degrades IKZF2 with a DC50 of 918.2 nM and IKZF3 with a DC50 of 95.8 nM . This selectivity differs from lenalidomide and pomalidomide, which are known to degrade IKZF1 and IKZF3 but are largely inactive against IKZF2 [1].

IKZF Degradation Neosubstrate Targeted Protein Degradation

Enhanced Efficacy as a CRBN Ligand in PROTAC Design

Cereblon Inhibitor 1 serves as a high-affinity CRBN ligand for the synthesis of proteolysis-targeting chimeras (PROTACs). Its enhanced binding affinity (19-24 nM) and superior cellular potency (IC50 0.0365 nM) relative to first-generation IMiD ligands (lenalidomide IC50 ~3,000 nM for binding; ~50 nM for MM.1S proliferation) make it a compelling choice for constructing heterobifunctional degraders aimed at targets expressed at low abundance or in cells with high CRBN expression thresholds [1][2].

PROTAC Bifunctional Degrader E3 Ligase Ligand

Optimal Research and Industrial Application Scenarios for Cereblon Inhibitor 1


High-Precision Multiple Myeloma Cell Line Studies

In MM.1S cell line experiments, Cereblon Inhibitor 1's sub-nanomolar antiproliferative potency (IC50 = 0.0365 nM) allows researchers to investigate CRBN-dependent growth inhibition at concentrations 1,000- to 2,000-fold lower than those required for lenalidomide or pomalidomide . This enables the study of CRBN pathway engagement without confounding effects from high micromolar solvent concentrations or off-target liabilities that may arise at elevated drug doses. Ideal for dose-response and synergy studies in IMiD-resistant multiple myeloma models [1].

IKZF Family Transcription Factor Dissection

Cereblon Inhibitor 1 provides a distinct degradation selectivity window for the IKZF family, potently degrading IKZF2 (DC50 = 918.2 nM) and IKZF3 (DC50 = 95.8 nM) . This property is valuable for experiments designed to distinguish the biological functions of IKZF2 versus IKZF1/3, as lenalidomide and pomalidomide do not effectively target IKZF2. Researchers can use Cereblon Inhibitor 1 to selectively deplete IKZF2/3 and compare phenotypes against those induced by pan-IKZF degraders or IKZF1-selective modulators [2].

CRBN-Recruiting PROTAC Development

The high binding affinity of Cereblon Inhibitor 1 for CRBN (IC50 = 19-24 nM) makes it an attractive E3 ligase ligand for constructing heterobifunctional PROTAC molecules [3]. When conjugated to a target-binding warhead via a chemical linker, Cereblon Inhibitor 1 can efficiently recruit the CRL4^CRBN ubiquitin ligase complex to induce proximity-dependent ubiquitination and degradation of otherwise undruggable targets. This is particularly advantageous when targeting proteins with low cellular abundance or in cell lines with moderate CRBN expression.

Chemical Biology Tool for CRBN-Dependent Protein Degradation Studies

Cereblon Inhibitor 1 serves as a high-quality positive control and chemical probe in experiments designed to validate CRBN-dependent degradation mechanisms. Its well-characterized potency and degradation profile enable researchers to confirm that observed protein level reductions are indeed mediated through the CRBN E3 ligase pathway, typically by co-treatment with proteasome inhibitors (e.g., MG-132) or CRBN knockdown/knockout controls. This application is critical for interpreting data from large-scale chemoproteomics or ubiquitin remnant profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cereblon inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.